An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the essential physicochemical properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid. As a functionalized indole, this heterocyclic compound represents a valuable scaffold in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in synthesis, drug design, and formulation. This document synthesizes available data with established analytical methodologies to serve as a comprehensive resource.
Molecular and Chemical Identity
6-Bromo-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, featuring a bromine substituent on the benzene ring and a methyl group on the pyrrole ring. These modifications significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a distinct entity for chemical and biological exploration.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| Chemical Name | 6-bromo-2-methyl-1H-indole-3-carboxylic acid | ECHA[1] |
| CAS Number | 1260383-60-5 | ECHA[1] |
| Molecular Formula | C₁₀H₈BrNO₂ | - |
| Molecular Weight | 254.08 g/mol | Benchchem[2] |
| InChI | InChI=1S/C10H8BrNO2/c1-5-9(10(13)14)12-8-4-6(11)2-3-7(8)5/h2-4,12H,1H3,(H,13,14) | - |
| InChIKey | FHPRMDTUUYQTNU-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES | CC1=C(C(=O)O)NC2=CC=C(Br)C=C12 | - |
Core Physicochemical Characteristics
The physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles in drug development and for designing appropriate reaction and purification conditions in chemical synthesis.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Comments & Significance |
| Physical Form | Expected to be a solid at room temperature. | Based on analogous indole carboxylic acids which are typically crystalline solids.[3] |
| Melting Point | Data not available. | The melting point for the related 6-Bromo-1H-indole-2-carboxylic acid is 221-223 °C. The presence of the 2-methyl group may alter crystal packing and thus the melting point. |
| Boiling Point | 461.1 ± 40.0 °C at 760 mmHg (Predicted) | High predicted boiling point is characteristic of compounds with strong intermolecular hydrogen bonding capabilities.[3] |
| Solubility | No specific data available. Expected to have low aqueous solubility but be soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO. | The aromatic core and bromine atom contribute to hydrophobicity, while the carboxylic acid and N-H groups provide polarity and hydrogen bonding sites. The methyl ester of a related isomer is soluble in acetone.[4] Crystallization from methanol has been reported for the non-methylated analogue, indicating solubility.[5] |
| pKa | Data not available. | The carboxylic acid proton (-COOH) is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids.[6] The indole proton (N-H) is much less acidic, with predicted pKa values for related indole esters being around 14.5.[7] |
| LogP | Data not available. | The calculated XLogP3 for the closely related 6-Bromo-1H-indole-3-carboxylic acid is 2.7, suggesting moderate lipophilicity.[8] The addition of a methyl group would be expected to slightly increase this value. |
Structural Insights from Crystallography
While specific crystal structure data for 6-Bromo-2-methyl-1H-indole-3-carboxylic acid is not publicly available, extensive analysis of the parent compound, 6-Bromo-1H-indole-3-carboxylic acid , provides invaluable predictive insights.
X-ray diffraction studies reveal that 6-Bromo-1H-indole-3-carboxylic acid crystallizes in a monoclinic system.[5] The crystal packing is dominated by robust hydrogen bonding.
-
Dimer Formation: Two molecules associate via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a classic centrosymmetric dimer.
-
Layered Structure: These dimers are further interlinked by N-H···O hydrogen bonds, creating extensive layers within the crystal lattice.[5]
Expert Insight: The substitution of a hydrogen atom with a methyl group at the 2-position in the target compound would introduce steric hindrance near the N-H group. This is unlikely to disrupt the primary carboxylic acid dimer formation but may alter the intermolecular N-H···O bonding pattern, potentially leading to a different crystal packing arrangement and, consequently, different physical properties such as melting point and solubility.
Caption: Relationship between functional groups and physicochemical properties.
Predicted Spectroscopic Profile
No published spectra are available for the title compound. However, a predictive analysis based on its structure and data from analogous compounds can guide characterization efforts.
-
¹H NMR:
-
Aromatic Protons: Three signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the brominated benzene ring will appear as doublets and a doublet of doublets, with coupling constants characteristic of ortho and meta relationships. The proton at the C4 position is often shifted downfield due to the anisotropic effect of the adjacent pyrrole ring.
-
N-H Proton: A broad singlet is expected for the indole N-H proton, typically downfield (>10 ppm), though its chemical shift is highly dependent on solvent and concentration.
-
C-H Proton: No proton at C3.
-
Methyl Protons: A sharp singlet for the C2-methyl group is expected around 2.4-2.6 ppm.
-
Carboxylic Acid Proton: A very broad singlet, often not observed, corresponding to the acidic proton.
-
-
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbon should appear significantly downfield, typically in the 170-185 ppm range.[9]
-
Aromatic & Heterocyclic Carbons: Multiple signals are expected between ~110-140 ppm. The carbon bearing the bromine (C6) will be shifted relative to an unsubstituted indole. The C2 and C3 carbons will also have characteristic shifts influenced by their substituents.
-
Methyl Carbon: The C2-methyl carbon signal is expected in the aliphatic region, typically around 10-15 ppm.[9]
-
Standardized Experimental Protocols for Characterization
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail robust methodologies for determining the key physicochemical properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid.
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[10]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and analyzed to determine the compound's concentration.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a glass vial. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (e.g., pH 7.4 PBS buffer) to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[11] A longer duration (48-72 hours) may be necessary, and this should be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the aliquot through a 0.45 µm syringe filter. Causality: This filtration step is crucial to prevent artificially high solubility readings from suspended solid material. The first few drops of the filtrate should be discarded to avoid errors from compound adsorption to the filter membrane.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method. Quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
-
Validation: The experiment must be performed in at least triplicate to ensure the results are reproducible and to calculate a mean and standard deviation.
Caption: Shake-flask method for determining thermodynamic aqueous solubility.
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly reliable method for ionizable compounds.[12]
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., water-methanol mixture) is often required. The impact of the co-solvent on the apparent pKa must be noted.
-
System Calibration: Calibrate the pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) immediately before the experiment.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the pH electrode and a stirrer. Add the standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve (the inflection point), often found by plotting the first derivative (ΔpH/ΔV). The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added.
-
Validation: The titration should be repeated at least twice to ensure consistency. The concentration of the analyte solution should also be confirmed by the titration data. For compounds with multiple ionizable groups, multiple equivalence points and pKa values may be observed.
Caption: Potentiometric titration method for determining pKa.
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Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. ACS Publications. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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van der Heide, E. et al. (2009). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]
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